molecular formula C5H9NO2 B1581339 5-(Hydroxymethyl)pyrrolidin-2-one CAS No. 62400-75-3

5-(Hydroxymethyl)pyrrolidin-2-one

Cat. No. B1581339
CAS RN: 62400-75-3
M. Wt: 115.13 g/mol
InChI Key: HOBJEFOCIRXQKH-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyrrolidin-2-one is a 2-pyrrolidone derivative . It serves as a building block in the synthesis of various compounds . It has been used in the synthesis of diphthamide , and it’s an analog of Pramanicin, which induces apoptosis in human colon cancer cells .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one involves the use of different cyclic or acyclic precursors . It serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .


Molecular Structure Analysis

The molecular formula of 5-(Hydroxymethyl)pyrrolidin-2-one is C5H9NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Hydroxymethyl)pyrrolidin-2-one include a density of 1.2±0.1 g/cm3, boiling point of 346.0±15.0 °C at 760 mmHg, vapour pressure of 0.0±1.7 mmHg at 25°C, enthalpy of vaporization of 68.3±6.0 kJ/mol, flash point of 163.0±20.4 °C, and an index of refraction of 1.476 .

Scientific Research Applications

Synthesis of Chiral Pyrrolidinone

5-(Hydroxymethyl)pyrrolidin-2-one is used in the synthesis of a new class of chiral pyrrolidinone . The synthetic design allows for the insertion of various substituents at 1 and 5 of the pyrrolidinone moiety . This compound also carries an imidazole moiety, which, along with the 2-pyrrolidinone template, may prove pivotal to several biological processes .

Biological and Pharmaceutical Activities

The chiral pyrrolidinone ring of 5-(Hydroxymethyl)pyrrolidin-2-one is incorporated in various compounds with biological and pharmaceutical activities . Some of these compounds are well-known medicines, such as doxapram for patients with respiratory failure, piracetam for patients with Alzheimer’s seizures, and senile dementia, concussion, and other neurological problems .

Anti-Inflammatory and Antihypertensive Activity

Some compounds synthesized from 5-(Hydroxymethyl)pyrrolidin-2-one have exhibited anti-inflammatory and antihypertensive activity .

Synthesis of Diaminovaleric Acids

5-(Hydroxymethyl)pyrrolidin-2-one serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids .

Synthesis of 5-Azasemicorrin Bidentate Nitrogen Ligands

This compound is used in the synthesis of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis .

Unique Chiral Synthon

In recent years, 2-pyrrolidinones have been synthesized starting from the naturally derived 2-oxotetrahydropyrrol-5S-carboxylic acid, which is considered a unique chiral synthon . 5-(Hydroxymethyl)pyrrolidin-2-one plays a crucial role in these syntheses .

Mechanism of Action

While the specific mechanism of action for 5-(Hydroxymethyl)pyrrolidin-2-one is not explicitly stated, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

The safety data sheet indicates that 5-(Hydroxymethyl)pyrrolidin-2-one may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

5-(Hydroxymethyl)pyrrolidin-2-one serves as a building block in the synthesis of ®- and (S)-diaminovaleric acids and of 5-azasemicorrin bidentate nitrogen ligands for enantioselective catalysis . This suggests potential future directions in the field of enantioselective catalysis and the synthesis of various compounds.

properties

IUPAC Name

5-(hydroxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJEFOCIRXQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339752
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)pyrrolidin-2-one

CAS RN

62400-75-3
Record name 5-(hydroxymethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Hydroxymethyl)pyrrolidin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthetic route described in the research for 5-(Hydroxymethyl)pyrrolidin-2-ones?

A1: The research by Freifeld et al. [] presents a novel method for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. This method utilizes the reaction of amide or thioamide dianions with epibromohydrin, leading to a regioselective formation of the desired product. Importantly, this reaction proceeds with high diastereoselectivity when using sterically hindered amide dianions, as demonstrated with N-(2-tert-butylphenyl)acetamide []. This methodology offers a valuable tool for synthesizing various substituted pyroglutaminols, which are important building blocks in organic synthesis and medicinal chemistry.

Q2: Why is the chirality of 5-(Hydroxymethyl)pyrrolidin-2-one important?

A2: Chirality is crucial in drug design and biological activity because different enantiomers of a molecule can interact differently with chiral biological targets. The research by (Author not provided) [] highlights the synthesis of various chiral pyrrolidinones, emphasizing the importance of retaining the (R) configuration of the pyrrolidinone ring. This specific configuration is found in many biologically active compounds, including pharmaceuticals like doxapram and piracetam. Controlling the stereochemistry during synthesis is vital for obtaining compounds with desired biological properties and minimizing potential side effects.

Q3: Can you elaborate on the potential applications of 5-(Hydroxymethyl)pyrrolidin-2-ones in medicinal chemistry?

A3: 5-(Hydroxymethyl)pyrrolidin-2-ones hold significant promise in medicinal chemistry. Their value stems from the pyrrolidinone core, a privileged scaffold found in numerous drugs and bioactive molecules. For instance, the research highlights the incorporation of an imidazole moiety into the pyrrolidinone framework []. This modification, combined with the existing 5-(Hydroxymethyl) group, opens possibilities for exploring a wider range of biological activities, such as anti-inflammatory and antihypertensive properties []. Further research exploring diverse substituents and their impact on biological activity could lead to the development of novel therapeutics.

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